2-氨基-3-(4-甲氧基-1H-吲哚-3-基)丙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

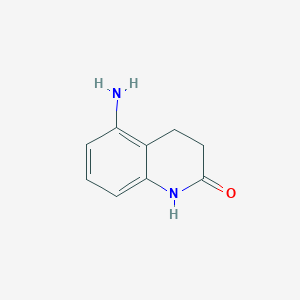

2-amino-3-(4-methoxy-1H-indol-3-yl)propanoic Acid belongs to the class of organic compounds known as indolyl carboxylic acids and derivatives . These are compounds containing a carboxylic acid chain (of at least 2 carbon atoms) linked to an indole ring .

Synthesis Analysis

The synthesis of indole derivatives has been a subject of interest due to their biological significance . The total synthesis of indole-3-acetonitrile-4-methoxy-2-C-β-D-glucopyranoside was commenced from the Sonogashira reaction between acetoxyaryl iodide and alkyne .科学研究应用

Role in Synthesis of Indole Derivatives

Indole derivatives, such as 4-Methoxy-DL-tryptophan, play a significant role in the synthesis of selected alkaloids. These compounds are important types of molecules and natural products that play a main role in cell biology. They have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .

Antiviral Activity

Indole derivatives, including 4-Methoxy-DL-tryptophan, possess various biological activities, including antiviral properties. They have been found to be effective against a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .

Anti-HIV Activity

4-Methoxy-DL-tryptophan and its derivatives have shown potential in the treatment of HIV. Certain indole derivatives have been reported to inhibit HIV-1 and HIV-2 strains replication in acutely infected cells .

Antioxidant Properties

4-Methoxy-DL-tryptophan has shown strong capability to decrease lipid peroxidation in iron-induced lecithin oxidative damage and the iron/deoxyribose system. It also exhibits scavenging capability against superoxide radicals .

Chemical Labelling of Tryptophan Amino Acids

A method has been developed that allows selective, rapid, and efficient chemical modification of the side chain of tryptophan amino acids in proteins. This platform enables systematic, proteome-wide identification of tryptophan residues .

Unique Biochemical Interactions

Due to the large and hydrophobic π-electron surface area, the aromatic side chain of 4-Methoxy-DL-tryptophan interacts with multiple other side chains in the protein, befitting its strategic locations in the protein structure .

Precursor to Melatonin

4-Methoxy-DL-tryptophan, as a derivative of tryptophan, can serve as a precursor to melatonin, a natural hormone. This pathway is important for regulating sleep and circadian rhythms .

Enzymatic Function in Fungi

In fungi like Aspergillus fumigatus, a gene for a 7-dimethylallyltryptophan synthase (7-DMATS) was identified, and its enzymatic function was proven biochemically. This enzyme shows behavior towards aromatic substrates, including 4-Methoxy-DL-tryptophan .

属性

IUPAC Name |

2-amino-3-(4-methoxy-1H-indol-3-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c1-17-10-4-2-3-9-11(10)7(6-14-9)5-8(13)12(15)16/h2-4,6,8,14H,5,13H2,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYXPKRIKQJEAOO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C(=CN2)CC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40460200 |

Source

|

| Record name | 2-amino-3-(4-methoxy-1H-indol-3-yl)propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40460200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-3-(4-methoxy-1H-indol-3-yl)propanoic Acid | |

CAS RN |

199540-73-3 |

Source

|

| Record name | 2-amino-3-(4-methoxy-1H-indol-3-yl)propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40460200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5'-Bromospiro[cyclohexane-1,3'-indolin]-2'-one](/img/structure/B1279457.png)